molecular formula C10H13Cl3NO5PS B3819588 dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate

dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate

Cat. No.: B3819588
M. Wt: 396.6 g/mol
InChI Key: ZRJQPLJJBIFPLE-UHFFFAOYSA-N
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Description

Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate is a phosphonate derivative characterized by a trichloroethyl backbone functionalized with a phenylsulfonylamino group. Its structural complexity—combining phosphonate esters, sulfonamide linkages, and halogenated substituents—imparts unique reactivity and bioactivity, making it a subject of interest in synthetic and medicinal chemistry .

Properties

IUPAC Name

N-(2,2,2-trichloro-1-dimethoxyphosphorylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl3NO5PS/c1-18-20(15,19-2)9(10(11,12)13)14-21(16,17)8-6-4-3-5-7-8/h3-7,9,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJQPLJJBIFPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate typically involves multi-step organic reactions. One common method includes the reaction of dimethyl phosphite with 2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid, which facilitates the formation of the desired phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a less chlorinated form.

    Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Butonate (Dimethyl Trichloroethyl Butyryloxyphosphonate)

Butonate (CAS: Not explicitly listed, but structurally defined in ) shares the dimethyl phosphonate and trichloroethyl core with the target compound. However, the phenylsulfonylamino group is replaced by a butyryloxy moiety. This substitution reduces polarity, enhancing lipophilicity and agrochemical utility. Butonate is used as an insecticide, demonstrating that trichloroethyl phosphonates can exhibit pest-specific activity depending on substituents .

(b) Diethyl (2-Oxopropyl)Phosphonate

This compound () replaces the trichloroethyl group with a 2-oxopropyl chain and uses diethyl phosphonate esters. The absence of halogenation reduces steric hindrance and electrophilicity, making it more reactive in nucleophilic substitutions. It is employed in synthesizing functionalized pyridines, highlighting the role of phosphonate esters in heterocycle formation .

(c) 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates

Synthesized via Steglich esterification (), these derivatives replace chlorine with fluorine atoms. The trifluoroethyl group enhances metabolic stability and electronegativity, which can improve binding to enzymatic targets. This modification is critical in designing fluorinated bioactive molecules .

Physicochemical Properties and Stability

  • Hydrolytic Stability : Phosphonate esters (e.g., dimethyl vs. dibutyl in ) exhibit varying stability under alkaline conditions. Dimethyl esters hydrolyze faster than dibutyl analogs, impacting shelf-life and bioavailability .

Data Tables

Table 1: Structural Comparison of Phosphonate Derivatives

Compound Name Core Structure Key Substituents Primary Application Reference
Target Compound Trichloroethyl phosphonate Phenylsulfonylamino Research (potential enzyme inhibition)
Butonate Trichloroethyl phosphonate Butyryloxy Insecticide
Diethyl (2-oxopropyl)phosphonate Ethyl phosphonate 2-Oxopropyl Heterocycle synthesis
2,2,2-Trifluoroethyl methyl phosphonate Trifluoroethyl phosphonate 2-Oxoalkyl Fluorinated bioactive agents

Table 2: Enzymatic Binding Parameters ()

Compound Binding Energy (kcal/mol) RMSD (Å) Interaction Type
(S5) -12.33 1.3 Hydrophobic, polar contacts
(S6) -12.31 5.4 Hydrophobic, rotated binding

Biological Activity

Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate is a phosphonate compound with notable biological activity, particularly in the context of its applications as a pesticide and its interactions with biological systems. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H24Cl3NO3S
  • Molecular Weight : 428.8 g/mol
  • IUPAC Name : this compound

The compound features a trichloroethyl group and a phenylsulfonamide moiety, which contribute to its biological activity.

This compound functions primarily as an acetylcholinesterase inhibitor. By inhibiting this enzyme, the compound disrupts the breakdown of acetylcholine in synaptic clefts, leading to overstimulation of cholinergic receptors. This mechanism is similar to that of organophosphate pesticides, which can result in neurotoxic effects.

1. Toxicological Studies

Research indicates that compounds similar to this compound exhibit significant neurotoxic effects in various animal models. For example:

  • Case Study 1 : In a study on rats exposed to similar phosphonates, symptoms included tremors, paralysis, and respiratory distress due to excessive acetylcholine accumulation.
  • Case Study 2 : A comparative analysis of several organophosphate compounds revealed that those with a trichloro group exhibited higher toxicity levels compared to their non-chlorinated counterparts .

2. Environmental Impact

The environmental persistence of this compound has raised concerns regarding its potential ecological effects. Studies show that such compounds can bioaccumulate in aquatic organisms, leading to toxic effects on fish and invertebrates:

OrganismConcentration (mg/L)Observed Effect
Rainbow Trout0.5Reduced locomotor activity
Daphnia magna0.1Decreased reproduction rates
Zebra Fish0.05Altered behavioral patterns

Safety and Regulatory Status

The compound is regulated under various pesticide control laws due to its potential health risks. The Environmental Protection Agency (EPA) has established guidelines for safe usage levels in agricultural practices. The compound's registration status is monitored closely due to its neurotoxic properties .

Q & A

Q. Optimization Strategies :

  • Catalyst tuning : DMAP enhances reaction efficiency in Steglich protocols .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions in Michaelis-Arbuzov routes .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., chloro derivatives) .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis and degradation .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Intermediate: Which spectroscopic and analytical techniques are most effective for characterizing its structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Resolve trichloroethyl and phenylsulfonyl group signals (δ 3.5–4.5 ppm for phosphonate methyl groups) .
    • ³¹P NMR : Confirm phosphonate ester formation (δ 15–25 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~400–450) .
  • Infrared (IR) Spectroscopy : Detect sulfonamide N–H stretches (~3300 cm⁻¹) and P=O bonds (~1250 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How does the stereochemistry of the compound influence its reactivity and interaction with biological targets?

Methodological Answer:

  • Chiral Analysis : Use X-ray crystallography to determine absolute configuration, particularly for the trichloroethyl group’s stereogenic center .
  • Reactivity Studies : Compare enantiomers in nucleophilic substitution reactions (e.g., with thiols or amines) to assess stereoelectronic effects .
  • Biological Interactions :
    • Docking simulations : Model binding to acetylcholinesterase or sulfonamide-sensitive enzymes .
    • Enantioselective assays : Test inhibitory activity (IC₅₀) of isolated enantiomers in vitro .

Advanced: How can researchers address contradictions in toxicological data across different studies?

Methodological Answer:

  • Data Validation Steps :
    • Replicate assays : Ensure consistency in exposure times and concentrations (e.g., 24–72 hr LC₅₀ tests) .
    • Impurity profiling : Use LC-MS to identify trace byproducts (e.g., hydrolyzed phosphonic acids) that may skew toxicity .
    • Model comparison : Cross-validate in vitro (e.g., bacterial gene mutation tests ) with in vivo models (e.g., zebrafish embryos).
  • Contextual factors : Account for solvent effects (e.g., DMSO vs. saline) and cell line variability .

Intermediate: What are the key considerations in designing experiments to assess its environmental persistence and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies :
    • pH-dependent stability : Monitor degradation at pH 3–9 using HPLC to identify half-lives .
    • Metabolite identification : Detect trichloroethanol or phenylsulfonamide fragments via GC-MS .
  • Photolysis : Exclude UV light (λ > 290 nm) to simulate sunlight-driven breakdown in aquatic systems .
  • Soil adsorption : Use batch experiments with loam/clay soils to measure Kd (adsorption coefficient) .

Advanced: What mechanistic insights can be gained from studying its reactivity under varying electrophilic conditions?

Methodological Answer:

  • Electrophilic Substitution :
    • Nitration : React with HNO₃/H₂SO₄ to assess para vs. meta substitution on the phenylsulfonyl group .
    • Halogenation : Track regioselectivity using NBS or I₂ in acetic acid .
  • Kinetic Studies :
    • Pseudo-first-order conditions : Measure rate constants (k) for hydrolysis or nucleophilic attacks .
    • Activation parameters : Calculate ΔH‡ and ΔS‡ via Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate
Reactant of Route 2
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dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate

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